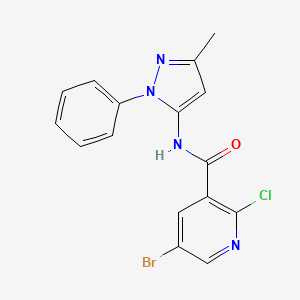

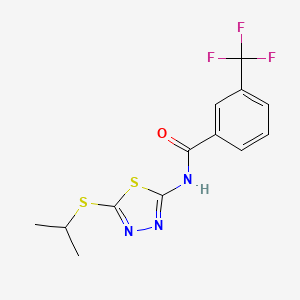

![molecular formula C18H16FN7O2 B3009860 N-(1-(1-(4-氟苯基)-4-氧代-4,5-二氢-1H-吡唑并[3,4-d]嘧啶-6-基)-3-甲基-1H-吡唑-5-基)丙酰胺 CAS No. 1019098-35-1](/img/structure/B3009860.png)

N-(1-(1-(4-氟苯基)-4-氧代-4,5-二氢-1H-吡唑并[3,4-d]嘧啶-6-基)-3-甲基-1H-吡唑-5-基)丙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

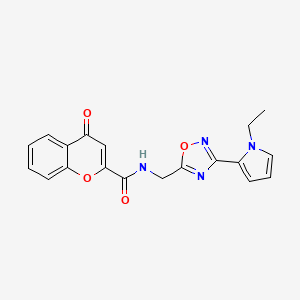

The compound belongs to the class of pyrazolo[3,4-d]pyrimidines . It has been synthesized and evaluated for its anticancer activity against 60 human tumor cell lines . The compound showed prominent anticancer activity, with significant anti-proliferative activity against OVCAR-4 and ACHN cell lines . It also inhibited EGFR and ErbB2 kinases at sub-micromolar level .

Synthesis Analysis

The synthesis of this compound involves a reaction between guanidine HCl and a compound in the presence of sodium in methanol . The reaction mixture is heated under reflux for several hours .Molecular Structure Analysis

The molecular structure of this compound includes a pyrazolo[3,4-d]pyrimidine scaffold . It also contains a 4-fluorophenyl group and a 3-methyl-1H-pyrazol-5-yl group .Chemical Reactions Analysis

The compound has shown to inhibit EGFR and ErbB2 kinases at sub-micromolar level . This dual inhibition caused induction of apoptosis, confirmed by a significant increase in the level of active caspase-3 .Physical And Chemical Properties Analysis

The compound is a solid and has been recrystallized from ethanol . Its melting point is greater than 300°C . The IR spectrum shows peaks corresponding to NH2 stretching, CH aromatic stretching, CH aliphatic stretching, and C=N, C=C aromatic stretching .科学研究应用

Antiviral Research

L2884: has been studied for its antiviral properties. It has shown potential in inhibiting the replication of certain viruses, which could be pivotal in the development of new antiviral medications . This application is particularly relevant in the context of emerging viral diseases and the ongoing need for effective antiviral therapies.

Antibacterial Agents

Research indicates that derivatives of L2884 have exhibited significant activity against bacterial strains such as E. coli, S. aureus, and B. subtilis . This suggests that the compound could be a starting point for the synthesis of new antibacterial agents, which is crucial given the rising antibiotic resistance.

作用机制

Target of Action

The primary targets of the compound are yet to be identified. Similar compounds with pyrazolo[3,4-d]pyrimidine scaffolds have been reported to bind with high affinity to multiple receptors . These compounds have been applied on a large scale in the medical and pharmaceutical fields due to their broad-spectrum biological activities .

Mode of Action

Compounds with similar structures have been reported to exhibit various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The compound’s interaction with its targets likely results in changes that contribute to these activities.

Biochemical Pathways

Similar compounds have been reported to affect a variety of pathways related to the biological activities mentioned above . The downstream effects of these pathway alterations would depend on the specific activity of the compound.

Pharmacokinetics

Compounds with similar structures have been reported to maintain drug-likeness during lead optimization, suggesting favorable adme properties . These properties would impact the compound’s bioavailability, determining how much of the compound reaches its targets in the body.

Result of Action

Based on the reported biological activities of similar compounds, the compound’s action could result in a variety of effects, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase effects .

未来方向

The compound has shown promising anticancer activity, suggesting potential for further development as a therapeutic agent . Future research could focus on optimizing its synthesis, further elucidating its mechanism of action, and conducting preclinical and clinical trials to assess its efficacy and safety in humans.

属性

IUPAC Name |

N-[2-[1-(4-fluorophenyl)-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl]-5-methylpyrazol-3-yl]propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16FN7O2/c1-3-15(27)21-14-8-10(2)24-26(14)18-22-16-13(17(28)23-18)9-20-25(16)12-6-4-11(19)5-7-12/h4-9H,3H2,1-2H3,(H,21,27)(H,22,23,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYDXPAMRFXZIJJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NC1=CC(=NN1C2=NC3=C(C=NN3C4=CC=C(C=C4)F)C(=O)N2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16FN7O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1-(1-(4-fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)propionamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

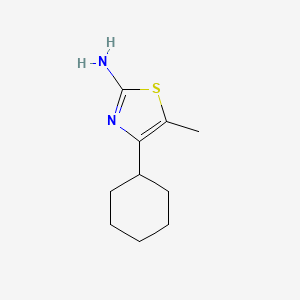

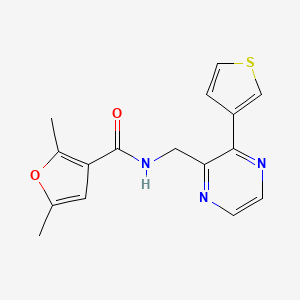

![6-[4-(6-Tert-butylpyridazin-3-yl)piperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B3009780.png)

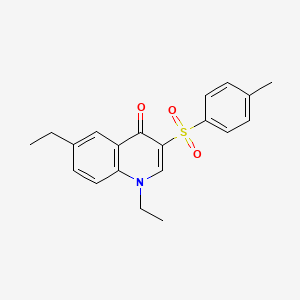

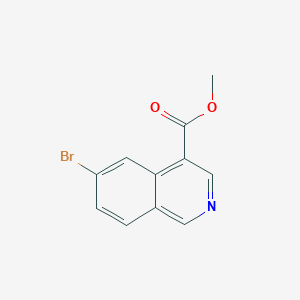

![2-[(3-benzyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-tert-butylacetamide](/img/structure/B3009784.png)

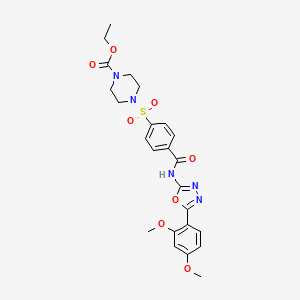

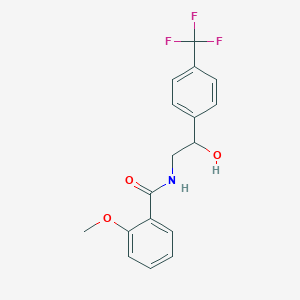

![Ethyl 5-[(2,4-dichlorobenzoyl)amino]-4-oxo-3-phenylthieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B3009789.png)

![3-[2-(Difluoromethoxy)-3-fluorophenyl]-5-methylaniline](/img/structure/B3009793.png)